(5-(Pyridin-3-YL)furan-2-YL)methanamine

Descripción general

Descripción

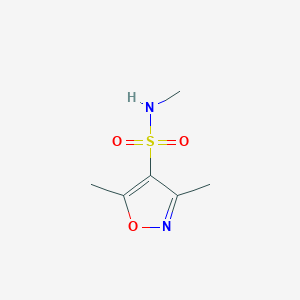

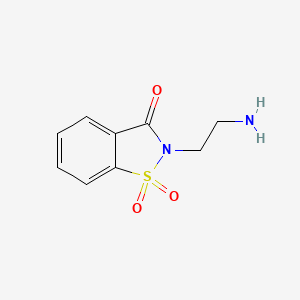

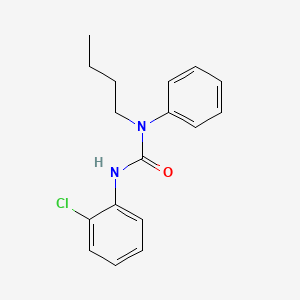

“(5-(Pyridin-3-YL)furan-2-YL)methanamine” is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecule has a chemical formula of C10H10N2O and an average weight of 174.1992 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a furan ring substituted by aminomethyl and pyridy-3-yl groups at positions 2 and 5 respectively . The InChI key for this compound is LENAVORGWBTPJR-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Anticancer Activity

(5-(Pyridin-3-YL)furan-2-YL)methanamine and related complexes have shown promise in anticancer research. New palladium (Pd)II and platinum (Pt)II complexes, derived from Schiff base ligands like this compound, have demonstrated strong DNA-binding affinity and selective toxicity towards various cancerous cell lines, suggesting potential for targeted cancer therapies (Mbugua et al., 2020).

Potential Anticonvulsant Agents

Compounds derived from this compound have been investigated for their anticonvulsant properties. Synthesized Schiff bases of 3-aminomethyl pyridine, a related compound, showed significant protection against seizures, indicating potential use in treating convulsive disorders (Pandey & Srivastava, 2011).

Antimicrobial and Anticancer Properties

The synthesis of rare earth metal complexes involving this compound derivatives has revealed antimicrobial and anticancer activities. These metal complexes showed efficacy in antibacterial and anticancer assays, suggesting their potential application in treating microbial infections and cancer (Preethi et al., 2021).

Fluorescent Chemosensor for Copper Detection

A fluorescent indicator for copper, incorporating a derivativeof this compound, has been developed for use in living cells. This chemosensor exhibits high selectivity for Cu2+ ions, providing a valuable tool for detecting copper levels in biological systems (Yang et al., 2016).

Photocytotoxic Agents in Cancer Therapy

Iron(III) complexes using this compound derivatives have shown potential as photocytotoxic agents. These complexes, when activated by red light, exhibit significant toxicity against cancer cells, opening avenues for light-activated cancer treatments (Basu et al., 2014).

Catalytic Applications

This compound derivatives have been used to synthesize palladacycles with potential catalytic applications. These compounds show promising activity and selectivity in various chemical reactions, demonstrating the versatility of these derivatives in catalysis (Roffe et al., 2016).

Anti-inflammatory and Antibacterial Agents

Novel derivatives of this compound have been synthesized and exhibited significant anti-inflammatory and antibacterial activities. These findings indicate potential applications in the development of new therapeutic agents for treating inflammation and bacterial infections (Ravula et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of (5-(Pyridin-3-YL)furan-2-YL)methanamine is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

It is known to interact with cytochrome p450 2a6 . The pyridyl moiety of the compound is positioned to accept a hydrogen bond from Asn297, a residue in the enzyme . This interaction may influence the enzyme’s activity and could lead to changes in the metabolic processes it regulates.

Biochemical Pathways

Given its interaction with Cytochrome P450 2A6, it may influence pathways related to the metabolism of various substances, including drugs and toxins .

Result of Action

Its interaction with Cytochrome P450 2A6 suggests it may influence the enzyme’s activity and thereby alter the metabolism of certain substances . .

Propiedades

IUPAC Name |

(5-pyridin-3-ylfuran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENAVORGWBTPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296387 | |

| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

837376-48-4 | |

| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837376-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S869EMF45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3434137.png)

![[(5-Acetyl-2-methoxybenzyl)thio]acetic acid](/img/structure/B3434145.png)

![7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B3434174.png)

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3434182.png)

![4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3434193.png)